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Morphinan, 3-methoxy-

Cat. No.: B075029
CAS No.: 1531-25-5
M. Wt: 257.37 g/mol
InChI Key: ILNSWVUXAPSPEH-USXIJHARSA-N
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Description

Historical Context of Morphinan (B1239233) Research Evolution

The journey of morphinan research began with the isolation of morphine from the opium poppy, Papaver somniferum, by Friedrich Wilhelm Adam Sertürner in 1804. nih.govnih.gov This pivotal moment marked the dawn of alkaloid chemistry and initiated a long-standing quest to understand and harness the medicinal properties of these complex molecules. nih.govnih.govmdpi.com For more than a century, scientific efforts were dedicated to elucidating the intricate structure of morphine and related alkaloids, a feat accomplished by Gulland and Robinson in 1925. akjournals.com

A significant advancement in the production of morphinans came from the work of Hungarian pharmacist János Kabay. nih.govnih.govresearchgate.net He developed a process for the direct isolation of morphine from dried poppy heads and straw, a method that was more efficient than the traditional labor-intensive harvesting of opium. nih.govnih.govmdpi.com This innovation opened new avenues for the large-scale production of morphine and its derivatives. mdpi.com

The 20th century witnessed a surge in the chemical modification of the morphinan skeleton. oup.com Early efforts focused on simple derivatizations, such as modifying the 3-phenolic hydroxyl group and the 6-hydroxyl group, leading to the creation of semi-synthetic opioids like heroin, oxymorphone, and oxycodone. oup.com The primary goal of this research was to develop a "non-addictive morphine substitute," a challenge that has persisted throughout the history of opioid research. nih.govoup.com

The evolution of organic synthetic chemistry enabled the creation of numerous synthetic opioids with simplified structures that mimicked the morphinan skeleton, such as fentanyl and methadone. oup.com Concurrently, the development of more complex semi-synthetic opioids continued. oup.com A notable example from the 1960s is the work of Bentley and his colleagues, who, hypothesizing that morphine's flexibility contributed to its broad range of actions, created more rigid opioid ligands using thebaine in a Diels–Alder reaction. oup.com

The discovery of endogenous opioid peptides and the different types of opioid receptors (mu, delta, and kappa) in the mid-20th century revolutionized the understanding of morphinan pharmacology. oup.com This knowledge accelerated research into the specific actions of each receptor type and fueled the design of more selective opioid ligands. oup.com The ongoing aspiration of this research is to develop an opioid with potent analgesic properties but with reduced abuse potential and fewer side effects. nih.govnih.govresearchgate.net

Significance of the Morphinan Scaffold in Medicinal Chemistry

The morphinan scaffold, the fundamental tetracyclic ring structure of morphine and related alkaloids, holds a position of paramount importance in medicinal chemistry. oup.comnih.gov This core structure has served as the foundation for the development of a vast array of psychoactive drugs, including potent analgesics, cough suppressants, and even dissociative hallucinogens. wikipedia.org The versatility of the morphinan skeleton allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological profiles. oup.complos.org

The primary therapeutic value of morphinan-based compounds lies in their ability to alleviate severe pain. oup.comnih.gov Morphine itself remains a frontline treatment for conditions such as post-operative and cancer pain. oup.com The development of semi-synthetic and synthetic morphinans has provided a rich library of compounds with varying potencies and receptor selectivities. oup.com For example, modifications at the C-6 position and saturation of the Δ7,8 double bond have been shown to influence analgesic activity. akjournals.com The introduction of a hydroxyl group at the C-14 position can also yield potent analgesics. akjournals.com

The stereochemistry of the morphinan scaffold is a critical determinant of its pharmacological activity. mdpi.com The different spatial arrangements of substituents can dramatically alter a compound's affinity for various opioid receptor subtypes. mdpi.com For instance, levorphanol, with a specific absolute configuration, is a potent opioid receptor agonist, while its dextrorotatory counterpart, dextrorphan (B195859), has a different pharmacological profile and interacts with NMDA glutamate (B1630785) receptors. mdpi.com

Beyond analgesia, the morphinan scaffold has been instrumental in the development of opioid antagonists. By substituting the nitrogen at position 17 with certain bulky groups, an opioid agonist can be converted into an antagonist. wikipedia.org This principle led to the creation of crucial drugs like naloxone (B1662785), which is used to reverse opioid overdose. wikipedia.orgyork.ac.uk

The study of morphinans has also been pivotal in advancing our understanding of opioid receptor pharmacology and signaling pathways. oup.comnih.gov The development of biased agonism, a strategy to design ligands that preferentially activate specific signaling pathways over others, is a direct outcome of this research. oup.comnih.gov The goal of this approach is to separate the desired analgesic effects from the undesirable side effects associated with traditional opioids. oup.comnih.gov The morphinan skeleton, with the preference of many of its derivatives for the G protein pathway, continues to be a valuable tool in the ongoing quest for safer and more effective pain therapeutics. oup.comnih.govnih.govmdpi.com

Position of Morphinan, 3-methoxy- within Morphinan Chemistry and Pharmacology

"Morphinan, 3-methoxy-," also known as 3-methoxymorphinan, occupies a specific and noteworthy position within the broader landscape of morphinan chemistry and pharmacology. It is primarily recognized as a metabolite of the widely used antitussive (cough suppressant) dextromethorphan (B48470). nih.govwikipedia.org Specifically, it is formed through the N-demethylation of dextromethorphan, a metabolic process primarily carried out by the CYP3A4 enzyme in the liver. nih.govwikipedia.org

Unlike its parent compound, dextromethorphan, and its other major metabolite, dextrorphan, the pharmacology of 3-methoxymorphinan is considered to be largely insignificant in terms of major behavioral side effects. nih.gov While dextrorphan is known to be an active metabolite with effects on NMDA receptors, 3-methoxymorphinan does not appear to share this activity. nih.govwikipedia.org Early research indicated that its pharmacology was largely unknown, and it was often considered an inactive metabolite. researchgate.net

However, more recent investigations have revealed some specific properties of 3-methoxymorphinan. It has been shown to possess local anesthetic effects. wikipedia.org Furthermore, its presence and concentration in biological fluids can serve as a metabolic marker in studies of dextromethorphan's pharmacokinetics. nih.gov The ratio of dextromethorphan to 3-methoxymorphinan in urine has been explored as a probe for the activity of the CYP3A4 enzyme. wikipedia.org

From a chemical structure standpoint, the key feature of 3-methoxymorphinan is the methoxy (B1213986) group (-OCH3) at the C3 position of the morphinan scaffold. This is in contrast to its further metabolite, 3-hydroxymorphinan, where this methoxy group is demethylated to a hydroxyl group (-OH). nih.gov This structural difference has significant implications for its biological activity. For example, while 3-hydroxymorphinan has been investigated for its neuroprotective properties, 3-methoxymorphinan did not show anticonvulsant effects in certain studies. nih.govwikipedia.org

In the context of drug metabolism, the fate of 3-methoxymorphinan is further metabolism by the CYP2D6 enzyme to 3-hydroxymorphinan. wikipedia.orgtaylorandfrancis.com The rate of this conversion can vary significantly between individuals depending on their genetic makeup for the CYP2D6 enzyme, leading to different metabolic profiles. taylorandfrancis.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H23NO B075029 Morphinan, 3-methoxy- CAS No. 1531-25-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,9R,10R)-4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO/c1-19-13-6-5-12-10-16-14-4-2-3-7-17(14,8-9-18-16)15(12)11-13/h5-6,11,14,16,18H,2-4,7-10H2,1H3/t14-,16+,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNSWVUXAPSPEH-USXIJHARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC3C4C2(CCCC4)CCN3)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C[C@@H]3[C@H]4[C@@]2(CCCC4)CCN3)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1531-25-5
Record name 3-Methoxymorphinan
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Record name 3-Methoxymorphinan
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Record name 3-methoxymorphinan
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Record name 3-METHOXYMORPHINAN
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Synthetic Methodologies and Chemical Transformations of Morphinan, 3 Methoxy

Total Synthesis Approaches to the Morphinan (B1239233) Framework and its 3-methoxy- Analogs

The complete chemical synthesis of the morphinan skeleton, independent of natural product precursors, has been a significant challenge and achievement in organic chemistry. These approaches offer versatility in accessing a wide range of analogs with modified substitution patterns.

N-Formylation and Cyclization Strategies via (−)-Octabase

A prevalent strategy for constructing the morphinan core involves the N-formylation of a key intermediate, followed by a cyclization reaction. One such pivotal intermediate is (+)-1-(4-methoxy)benzyl-1,2,3,4,5,6,7,8-octahydroisoquinoline, also known as (−)-Octabase.

The N-formylation of (−)-Octabase is a critical step, and various methods have been developed to improve its efficiency. acs.orgresearchgate.net This reaction is typically followed by an acid-catalyzed cyclization to yield the tetracyclic morphinan framework. google.comgoogle.com The synthesis of dextromethorphan (B48470), a widely used antitussive, often proceeds through the intermediate (+)-3-methoxy-N-formylmorphinan, which is obtained via this N-formylation and cyclization sequence. acs.org Research has focused on optimizing these two major steps to achieve higher yields, reduce reaction times, and minimize effluents. acs.org

A common pathway involves the reaction of (+)-1-(4-methoxy)benzyl-1,2,3,4,5,6,7,8-octahydroisoquinoline with an acylating agent to form an amide, which then undergoes an acidic cyclization reaction to produce an ent-3-hydroxy-morphinan amide. google.com Subsequent O-methylation and hydrolysis yield the desired "Morphinan, 3-methoxy-". google.com

StepReagent/ConditionProductYieldRef
N-FormylationFormic acid(+)-1-(4-methoxy)benzyl-N-formyl-1,2,3,4,5,6,7,8-octahydroisoquinolineHigh acs.org
CyclizationAcid catalyst(+)-3-methoxy-N-formylmorphinanHigh acs.org
AcylationAcylating agent R1COX(+)-1-(4-methoxy)benzyl-1,2,3,4,5,6,7,8-octahydroisoquinoline amide- google.com
Acidic CyclizationAcident-3-hydroxy-morphinan amide- google.com

Alternative Synthetic Routes to the Morphinan Core

Beyond the classical Grewe cyclization, a variety of innovative strategies for constructing the morphinan core have been developed. These methods often aim to improve efficiency, stereocontrol, and access to diverse analogs.

One notable approach involves a double-Heck cyclization reaction, which can generate two rings and two contiguous stereogenic centers in a single step. nih.gov This has been applied in a concise, asymmetric synthesis of (-)-codeine. nih.gov Another modern technique utilizes a photo-redox hydroamination protocol for the assembly of the piperidine (B6355638) D-ring of the morphinan structure. nih.gov

Transition-metal-catalyzed arene couplings have also been employed to construct the morphinan backbone. chinesechemsoc.org This bio-inspired approach mimics the key oxidative phenol (B47542) coupling step in the biosynthesis of morphine alkaloids. chinesechemsoc.org Furthermore, cascade reactions, such as an ene–yne–ene ring-closing metathesis, have been successfully used to forge the tetracyclic morphine core. nih.gov

Stereoselective Synthesis and Enantiomeric Control in Morphinan, 3-methoxy- Precursors

The stereochemistry of the morphinan skeleton is crucial for its biological activity. Therefore, achieving high levels of stereoselectivity in the synthesis of "Morphinan, 3-methoxy-" precursors is of paramount importance.

Enantioselective methods have been developed to control the stereochemistry at the key chiral centers of the morphinan framework. For instance, asymmetric chemical synthesis has been employed to produce (-)-codeine in a seven-step sequence with high enantiomeric excess. nih.gov

The stereochemistry of morphinan derivatives significantly influences their pharmacological selectivity for different opioid receptor subtypes. nih.gov For example, the absolute configuration at carbons 9, 13, and 14 is a key determinant of their biological function. nih.gov

Semisynthetic Derivatization from Precursors

Semisynthesis, starting from naturally occurring morphinan alkaloids like thebaine or codeine, remains a commercially important route for the production of various morphinan derivatives. These processes rely on key chemical transformations to modify the existing scaffold.

O-Methylation and Demethylation Reactions

The manipulation of the methoxy (B1213986) group at the 3-position is a common and critical transformation in the semisynthesis of morphinans.

O-Methylation: The introduction of a methyl group at the 3-hydroxyl position is a key step in converting morphinan precursors into "Morphinan, 3-methoxy-". This reaction is often carried out in the final stages of a synthetic sequence. For example, in one synthetic route, ent-3-hydroxy-17-benzylmorphinan undergoes an O-methylation reaction to produce ent-3-methoxy-17-benzylmorphinan. google.com

O-Demethylation: Conversely, the cleavage of the 3-methoxy group to reveal a phenolic hydroxyl group is frequently required for the synthesis of potent opioid analgesics. chim.it This O-demethylation of the anisole-type moiety is a well-established strategy. chim.it Various reagents and conditions have been employed for this purpose, including boron tribromide and combinations of acids and nucleophiles. chim.itnih.gov A greener methodology for O-demethylation has been explored to avoid the use of hazardous reagents like BBr3. acs.org

ReactionReagent/ConditionStarting MaterialProductRef
O-MethylationTrimethylphenyl ammonium (B1175870) hydroxide (B78521)ent-3-hydroxy-17-benzylmorphinanent-3-methoxy-17-benzylmorphinan google.com
O-DemethylationBoron tribromideThebaine-succinimide adducts3-O-demethylated product nih.gov
O-DemethylationMethanesulfonic acid-methionineOxycodoneOxymorphone chim.it

N-Demethylation Pathways

The N-methyl group present in many naturally occurring morphinans is often removed and replaced with other alkyl or acyl groups to modulate pharmacological activity. This N-demethylation is a crucial step in the semisynthesis of various morphinan-derived pharmaceuticals. chim.it

Several methods have been developed for N-demethylation, including:

Von Braun Reaction: This classic method utilizes cyanogen (B1215507) bromide to form a cyanamide (B42294) intermediate, which is then hydrolyzed to the secondary amine. chim.it

Chloroformate Reagents: Reagents such as methyl chloroformate and 2,2,2-trichloroethyl chloroformate are commonly used for N-demethylation. chim.itnih.gov

Oxidative Methods: Palladium-catalyzed oxidative N-demethylation and electrochemical anodic oxidation offer alternative approaches. chim.itacs.orgacs.org The electrochemical method involves the oxidation of the tertiary amine to an iminium ion, which can then be hydrolyzed to the nor-derivative. acs.orgacs.org

The choice of N-demethylation reagent and conditions is critical to ensure selectivity and avoid unwanted side reactions on the complex morphinan scaffold.

MethodReagentIntermediateProductRef
Von Braun ReactionCyanogen bromideCyanamideSecondary amine chim.it
Chloroformate MethodMethyl chloroformateCarbamateSecondary amine chim.it
Chloroformate Method2,2,2-Trichloroethyl chloroformateCarbamate3-methoxymorphinan nih.gov
Electrochemical OxidationAnodic oxidationIminium ionNor-opioid acs.orgacs.org

Optimization of Synthetic Processes for Morphinan, 3-methoxy- Production

The industrial-scale production of Morphinan, 3-methoxy-, a key intermediate in the synthesis of various pharmaceutical agents, necessitates highly optimized synthetic processes. Key areas of focus include maximizing reaction yields, minimizing the formation of undesirable side products, and implementing sustainable practices such as reagent recovery and recycling.

Yield Enhancement and Side Product Minimization

Research into the synthesis of (+)-3-methoxy-N-formylmorphinan, a closely related intermediate, has identified key areas for improvement. By refining the N-formylation and cyclization steps, researchers have achieved higher yields in shorter reaction times while reducing chemical effluents. researchgate.net A significant challenge in the cyclization process is the formation of side products, such as hexahydroaporphine and demethylated derivatives. researchgate.net Investigations into the electronic effects of substituents on the nitrogen or the benzene (B151609) ring of the 1-benzyloctahydroisoquinoline precursor have been conducted to better understand and control the formation of these impurities. researchgate.net For instance, it was noted that substituents on the benzene ring can influence the percentage of cyclization side products. researchgate.net

The final hydrolysis step to obtain Morphinan, 3-methoxy- from its N-acyl derivative can also be optimized. Both acidic and basic hydrolysis methods have been explored, with basic hydrolysis using sodium hydroxide in ethanol (B145695) demonstrating a higher yield (80.2%) compared to acid hydrolysis with dilute hydrochloric acid in methanol (B129727) (74.7%). taylorandfrancis.com

Table 1: Comparison of Hydrolysis Methods for ent-3-methoxymorphinan amide
Hydrolysis MethodReagentsReaction ConditionsYieldSource
Basic HydrolysisSodium hydroxide, Ethanol60 °C, 4 hours80.2% taylorandfrancis.com
Acid HydrolysisDilute Hydrochloric Acid, Methanol40 °C, 8 hours74.7% taylorandfrancis.com

Reagent Recovery and Recycling Strategies

The development of sustainable synthetic methods places a strong emphasis on the recovery and recycling of reagents to minimize waste and reduce costs. In the context of producing intermediates for dextromethorphan, which includes the morphinan, 3-methoxy- scaffold, strategies for the easy recovery and recycling of reagents have been devised. researchgate.net While specific details on the exact reagents and methods for Morphinan, 3-methoxy- are limited in the provided sources, the use of ionic liquids in the preparation of related morphine derivatives represents a modern approach. lupinepublishers.com Ionic liquids can serve as recyclable reaction media, potentially reducing the reliance on volatile organic solvents and simplifying product isolation and catalyst recovery. lupinepublishers.com The use of heterogeneous catalysts, which can be recovered by simple filtration, is another common strategy in pharmaceutical synthesis to improve process sustainability.

Chemical Modifications and Analogue Generation Centered on Morphinan, 3-methoxy-

The Morphinan, 3-methoxy- scaffold serves as a versatile template for the generation of a wide array of chemical analogues. Modifications at key positions, including the nitrogen atom (N17), the methoxy group at C3, the C6 position, and the 4,5α-epoxy bridge, have been extensively explored to create derivatives with diverse pharmacological profiles.

Substitutions at the N17 Position

The nitrogen atom at position 17 is a primary site for chemical modification. The synthesis of various N-substituted analogues typically begins with the N-demethylation of a precursor like dextromethorphan to yield the secondary amine, 3-methoxymorphinan (also known as nor-dextromethorphan). nih.govsemanticscholar.org This transformation can be efficiently achieved using reagents such as 2,2,2-trichloroethyl chloroformate. nih.govsemanticscholar.org The resulting 3-methoxymorphinan is a crucial intermediate that allows for the introduction of various substituents at the N17 position.

A range of N-alkyl and other functional groups can be introduced via standard alkylation or reductive amination reactions. mdpi.com For example, N-substituted (9α,13α,14α)-3-methoxymorphinans have been synthesized with yields ranging from 33% to 97% through reductive amination. mdpi.com The nature of the N-substituent is a critical determinant of the compound's pharmacological activity. For instance, increasing the size of the N-substituent from a methyl group to larger groups like allyl or cyclopropylmethyl can convert a compound from an agonist to a mixed agonist-antagonist or a pure antagonist at opioid receptors. nih.gov

Table 2: Examples of N17-Substituted Morphinan Analogues and Synthetic Methods
N17-SubstituentStarting MaterialKey ReactionReagent ExampleSource
-H (Demethylation)DextromethorphanN-Demethylation2,2,2-Trichloroethyl chloroformate nih.govsemanticscholar.org
-CD3 (Deuteration)N-desmethyl-dextromethorphanN-MethylationIodomethane-d3 semanticscholar.org
-Allyl, -CyclopropylmethylNormorphinansN-AlkylationAllyl bromide, Cyclopropylmethyl bromide nih.gov
Various Alkyl/Aryl Groups3-MethoxymorphinanReductive AminationVarious aldehydes + STABH mdpi.com

Modifications at C3 and C6 Positions

The C3 and C6 positions of the morphinan ring are also important sites for chemical modification. The most common transformation at the C3 position is O-demethylation, which converts the 3-methoxy group into a phenolic 3-hydroxyl group, yielding 3-hydroxymorphinan. taylorandfrancis.commdpi.com This reaction is often carried out using strong acids like aqueous hydrobromic acid (HBr) under reflux conditions, achieving high yields (e.g., 91%). mdpi.com The presence of a free phenolic hydroxyl group at C3 is a key structural feature for high-potency opioid analgesics. chim.it This transformation is also a known metabolic pathway for dextromethorphan, where 3-methoxymorphinan is converted to 3-hydroxymorphinan. taylorandfrancis.comresearchgate.net

Modifications at the C6 position can also significantly alter the properties of morphinan derivatives. While the parent Morphinan, 3-methoxy- lacks a functional group at C6, related compounds within the broader morphinan class often bear a hydroxyl or keto group at this position. The removal of the C6-hydroxyl group, as seen in the structure of desomorphine (4,5α-epoxy-17-methylmorphinan-3-ol), can lead to a substantial increase in analgesic potency compared to morphine. mdpi.com Synthetic strategies for C6 modification in related morphinans include catalytic hydrogenation to reduce double bonds and remove halogen substituents, which can indirectly lead to the formation of 6-desoxy derivatives. mdpi.com

Introduction or Removal of the 4,5α-Epoxy Bridge

The 4,5α-epoxy bridge (an ether linkage) is a defining structural feature of many natural opium alkaloids and their semi-synthetic derivatives. However, the core Morphinan, 3-methoxy- structure lacks this bridge.

Introduction (Closure) of the 4,5α-Epoxy Bridge: The creation of the 4,5α-epoxy bridge is a key step in the total synthesis of morphine-type alkaloids from simpler precursors. This complex transformation typically involves the intramolecular cyclization of a suitably functionalized precursor. For example, the conversion of dihydrothebainone (B1240107) to dihydrocodeinone involves the construction of this oxide bridge through a sequence of bromination and dehydrobromination reactions. researchgate.net

Removal (Opening) of the 4,5α-Epoxy Bridge: Conversely, the removal or opening of the 4,5α-ether bridge in opioids that possess it leads to a class of compounds known as morphinones, which exhibit novel pharmacological properties. nih.gov A modern synthetic method for this transformation involves converting the phenolic hydroxyl at C4 into a triflate group, followed by a palladium-catalyzed reduction. This approach offers a more efficient and higher-yielding route to the morphinone (B1233378) scaffold compared to older methods that used sodium metal in liquid ammonia (B1221849) and required protection of other functional groups. nih.gov For example, this palladium-catalyzed reduction has been successfully applied to hydrocodone and oxycodone derivatives. nih.gov In some reactions, the ether bridge can be opened unexpectedly; for instance, treatment of certain oxycodone derivatives with TosMIC and potassium tert-butoxide resulted in the exclusive formation of 4,5-epoxy-ring opened acrylonitrile (B1666552) derivatives. researchgate.net

Regioselective Functionalization Studies of Morphinan, 3-methoxy-

The regioselective functionalization of the aromatic A-ring of "Morphinan, 3-methoxy-" is a critical aspect of its chemical manipulation, enabling the synthesis of diverse derivatives with potentially novel pharmacological profiles. The directing effect of the 3-methoxy group plays a pivotal role in determining the position of substitution during electrophilic aromatic substitution reactions.

The methoxy group at the C-3 position is an activating, ortho, para-directing group. This is due to the resonance effect, where the lone pairs on the oxygen atom can be delocalized into the aromatic ring, increasing the electron density at the ortho (C-2 and C-4) and para (C-4) positions. However, in the rigid, tetracyclic structure of the morphinan skeleton, the C-4 position is already substituted as part of the fused ring system. Therefore, electrophilic attack is primarily directed to the C-2 and C-4a positions, with the C-2 position being the most likely site for substitution on the aromatic ring itself. Steric hindrance can also influence the regioselectivity of these reactions.

Detailed research findings on a variety of regioselective functionalization reactions on "Morphinan, 3-methoxy-" are limited in the publicly available scientific literature. However, studies on closely related compounds, such as dextromethorphan (3-methoxy-17-methylmorphinan), provide valuable insights into the expected reactivity and regioselectivity.

One documented example of regioselective functionalization is the iodination of dextromethorphan. This reaction demonstrates the introduction of a halogen substituent onto the aromatic ring, a key transformation for further synthetic modifications.

Iodination of Dextromethorphan

The direct iodination of the aromatic ring of dextromethorphan has been achieved, yielding the 2-iodo derivative. This reaction highlights the directing influence of the 3-methoxy group, leading to substitution at the C-2 position.

ReactantReagentProductPosition of Substitution
DextromethorphanN-Iodosuccinimide (NIS)2-Iodo-dextromethorphanC-2

Table 1: Regioselective Iodination of Dextromethorphan

While specific yields and detailed reaction conditions for a broad range of electrophilic aromatic substitution reactions on "Morphinan, 3-methoxy-" are not extensively reported, the principles of electrophilic aromatic substitution allow for predictions of regioselectivity for other reactions such as bromination, nitration, and Friedel-Crafts reactions. It is anticipated that these reactions would also predominantly yield C-2 substituted products due to the electronic effects of the 3-methoxy group. The lack of extensive published data underscores an area for potential future research in the synthetic chemistry of morphinan derivatives.

Metabolic Pathways and Pharmacokinetic Considerations of Morphinan, 3 Methoxy

Role as a Metabolite of Dextromethorphan (B48470)

Morphinan (B1239233), 3-methoxy- is a primary metabolite of dextromethorphan, formed via the N-demethylation pathway. wikipedia.orgresearchgate.net This metabolic route is considered a minor pathway in individuals with normal CYP2D6 enzyme activity (extensive metabolizers), but it becomes the main pathway in those with deficient CYP2D6 activity (poor metabolizers). researchgate.netresearchgate.net In extensive metabolizers, dextromethorphan is rapidly O-demethylated to dextrorphan (B195859). taylorandfrancis.com However, in poor metabolizers, the impairment of the O-demethylation pathway leads to a greater proportion of dextromethorphan being shunted through the N-demethylation route, resulting in higher plasma concentrations and increased urinary recovery of Morphinan, 3-methoxy-. taylorandfrancis.com

The formation of Morphinan, 3-methoxy- is a critical step that precedes further metabolic conversions, ultimately leading to the formation of 3-hydroxymorphinan. nih.govricardinis.pt The metabolic ratio of dextromethorphan to Morphinan, 3-methoxy- in urine has been investigated as a potential in vivo probe for the activity of specific CYP enzymes. nih.govnih.gov

Cytochrome P450 Enzyme Involvement in Biotransformation

The biotransformation of dextromethorphan and its metabolites, including Morphinan, 3-methoxy-, is predominantly mediated by the cytochrome P450 superfamily of enzymes. The interplay between different CYP isoforms dictates the metabolic profile and pharmacokinetic behavior of these compounds.

The cytochrome P450 2D6 (CYP2D6) enzyme plays a crucial role in the metabolism of Morphinan, 3-methoxy-. wikipedia.orgnih.gov Specifically, CYP2D6 is responsible for the O-demethylation of Morphinan, 3-methoxy- to its downstream metabolite, 3-hydroxymorphinan. taylorandfrancis.comricardinis.ptnih.gov This reaction is analogous to the CYP2D6-mediated O-demethylation of dextromethorphan to dextrorphan. nih.gov

The activity of CYP2D6 is subject to significant genetic polymorphism, which leads to distinct metabolic phenotypes, such as poor metabolizers (PM) and extensive metabolizers (EM). wikipedia.orgnih.gov In EMs, the O-demethylation of Morphinan, 3-methoxy- is efficient, leading to its rapid conversion. taylorandfrancis.com Conversely, in PMs, this metabolic step is significantly reduced, contributing to the accumulation of Morphinan, 3-methoxy-. taylorandfrancis.com In vitro studies using human liver microsomes have demonstrated that the kinetics of Morphinan, 3-methoxy- O-demethylation differ substantially between EM and PM subjects, with EMs showing a much higher affinity (lower Km value) for the substrate. nih.gov

The formation of Morphinan, 3-methoxy- from its parent compound, dextromethorphan, is primarily catalyzed by the N-demethylation activity of the CYP3A subfamily, particularly CYP3A4 and CYP3A5. ricardinis.ptnih.govclinpgx.orgresearchgate.net While CYP2D6 is the principal enzyme for the O-demethylation of dextromethorphan, CYP3A4 is the dominant enzyme mediating its N-demethylation to form Morphinan, 3-methoxy-. researchgate.netnih.govoup.comsemanticscholar.org

Studies using human liver microsomes and cDNA-expressed enzymes have confirmed the major contribution of CYP3A4 to this metabolic reaction. nih.govnih.gov Research indicates that CYP3A4 contributes to more than 90% of the formation of Morphinan, 3-methoxy-. clinpgx.org The urinary metabolic ratio of dextromethorphan to 3-methoxymorphinan is often used as an in vivo index to assess CYP3A activity. nih.gov

While CYP3A4 is the primary catalyst for the N-demethylation of dextromethorphan to Morphinan, 3-methoxy-, other CYP isoforms also contribute to this biotransformation. nih.gov In vitro studies have identified roles for CYP2C9 and CYP2C19 in the formation of Morphinan, 3-methoxy-. nih.govoup.com

Research using microsomes from cDNA-transfected cells showed that CYP2C9 and CYP2C19, along with CYP2D6 and CYP3A4, could form Morphinan, 3-methoxy-. nih.govoup.com Interestingly, CYP2C19 exhibited the highest affinity (lowest Km) for this reaction, although CYP3A4 was identified as the dominant enzyme after adjusting for relative abundance in the liver. nih.govoup.com These findings suggest that CYP2C9 and CYP2C19 may contribute to the formation of Morphinan, 3-methoxy-, particularly at lower concentrations of dextromethorphan. nih.govoup.com The PubChem database also lists CYP2C9 as an enzyme involved in the N-demethylation of dextromethorphan to 3-methoxymorphinan. nih.gov

Table 1: Cytochrome P450 Isoforms and their Role in Morphinan, 3-methoxy- Metabolism

EnzymeMetabolic ReactionSubstrateProductSignificance
CYP3A4/5 N-DemethylationDextromethorphanMorphinan, 3-methoxy-Primary pathway for 3-MM formation. ricardinis.ptresearchgate.net
CYP2D6 O-DemethylationMorphinan, 3-methoxy-3-HydroxymorphinanKey step in the further metabolism of 3-MM. wikipedia.orgnih.gov
CYP2C9 N-DemethylationDextromethorphanMorphinan, 3-methoxy-Contributes to 3-MM formation. nih.govnih.gov
CYP2C19 N-DemethylationDextromethorphanMorphinan, 3-methoxy-Contributes to 3-MM formation, shows high affinity. nih.govoup.com

Further Metabolic Conversions to Downstream Metabolites

Following its formation from dextromethorphan, Morphinan, 3-methoxy- serves as an intermediate substrate for further metabolism. The primary subsequent metabolic step is O-demethylation, which is catalyzed by the CYP2D6 enzyme. taylorandfrancis.comricardinis.pt This reaction converts Morphinan, 3-methoxy- into 3-hydroxymorphinan. nih.govresearchgate.netnih.gov

The metabolic pathway can be summarized as a two-step demethylation process. Dextromethorphan can be N-demethylated to Morphinan, 3-methoxy-, which is then O-demethylated to 3-hydroxymorphinan. nih.gov Alternatively, dextromethorphan can first be O-demethylated to dextrorphan, which is subsequently N-demethylated to the same final product, 3-hydroxymorphinan. researchgate.net Therefore, 3-hydroxymorphinan represents the bi-demethylated product in the metabolic cascade of dextromethorphan. nih.govricardinis.pt

Conjugation Pathways (Glucuronidation, Sulfation)

After the initial oxidative metabolism via cytochrome P450 enzymes, the resulting metabolites of dextromethorphan undergo phase II conjugation reactions. The primary downstream metabolites, dextrorphan and 3-hydroxymorphinan, are subjected to conjugation with glucuronic acid (glucuronidation) and sulfate (B86663) ions (sulfation). nih.govwikipedia.orgricardinis.ptnih.gov These conjugation reactions are facilitated by UDP-glucuronosyltransferase (UGT) and sulfotransferase (SULT) enzymes, respectively.

Glucuronide conjugates are major excretory products found in urine. nih.gov Studies have shown that the conjugated forms of dextrorphan and 3-hydroxymorphinan account for a very high percentage (86.3–98.9%) of the total metabolites, indicating that conjugation is an extensive and efficient elimination pathway. taylorandfrancis.com While the direct conjugation of Morphinan, 3-methoxy- is not a primary reported pathway, its key metabolite, 3-hydroxymorphinan, is readily conjugated before excretion. taylorandfrancis.comricardinis.pt

Table 2: Summary of Metabolic Pathways

PathwayDescriptionKey EnzymesResulting Products
N-Demethylation Formation of Morphinan, 3-methoxy- from dextromethorphan.CYP3A4/5, CYP2C9, CYP2C19. ricardinis.ptnih.govMorphinan, 3-methoxy-.
O-Demethylation Conversion of Morphinan, 3-methoxy- to its downstream metabolite.CYP2D6. ricardinis.ptnih.gov3-Hydroxymorphinan.
Conjugation Further processing of hydroxylated metabolites for excretion.UGTs, SULTs. nih.govricardinis.ptGlucuronide and sulfate conjugates of 3-hydroxymorphinan.

Metabolic Ratio Analysis of Morphinan, 3-methoxy- in Pharmacokinetic Studies

The metabolic ratio of Morphinan, 3-methoxy-, commonly known as dextromethorphan, to its primary active metabolite, dextrorphan, is a critical parameter in pharmacokinetic studies. This ratio serves as a well-established in vivo biomarker for the activity of the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6). nih.govresearchgate.netnih.gov Analysis of this ratio allows for the classification of individuals into different metabolizer phenotypes, which has significant implications for understanding the variability in drug response and disposition.

The primary metabolic pathway for dextromethorphan is O-demethylation to dextrorphan, a reaction almost exclusively catalyzed by CYP2D6. researchgate.netfrontiersin.org A secondary pathway, N-demethylation to 3-methoxymorphinan, is mediated by CYP3A4. nih.gov Consequently, the ratio of dextromethorphan to dextrorphan in biological fluids, such as plasma and urine, directly reflects the functional capacity of the CYP2D6 enzyme.

Individuals can be categorized into several phenotype groups based on their CYP2D6 activity, which is genetically determined. frontiersin.org These groups include poor metabolizers (PMs), who have little to no CYP2D6 function; intermediate metabolizers (IMs); extensive metabolizers (EMs), who have normal enzyme activity; and ultrarapid metabolizers (UMs), who exhibit higher than normal enzyme activity. frontiersin.org The metabolic ratio of dextromethorphan to dextrorphan varies significantly among these groups.

Research Findings on Metabolic Ratios

Pharmacokinetic studies have consistently demonstrated marked differences in the dextromethorphan/dextrorphan metabolic ratio across different CYP2D6 phenotypes. In extensive metabolizers, dextromethorphan is rapidly converted to dextrorphan. researchgate.net Following a single oral dose of 30 mg of dextromethorphan hydrobromide in EMs, dextromethorphan was often undetectable in plasma, while the major metabolites were conjugated dextrorphan and conjugated 3-hydroxymorphinan. researchgate.net In contrast, poor metabolizers exhibit significantly higher plasma concentrations of the parent drug and a much lower concentration of the dextrorphan metabolite. researchgate.net In one study, the half-life of dextromethorphan in PMs was 29.5 hours, compared to a much shorter duration in EMs where it was often not even detectable. researchgate.net

The urinary metabolic ratio is also a widely used index. A threshold for the urinary dextromethorphan to dextrorphan ratio of >0.3 has been used to identify poor metabolizers. documentsdelivered.comclinpgx.org Studies have shown a good correlation between the metabolic ratios determined in plasma and those in urine, suggesting that either fluid can be used for phenotyping. nih.govdocumentsdelivered.com For instance, a strong correlation was found between the 3-hour serum metabolic ratio and the 0-8 hour urinary metabolic ratio. nih.gov

However, the utility of the urinary metabolic ratio for detecting subtle changes in CYP2D6 activity may be limited. One study found a very weak correlation between the urinary metabolic ratio and dextromethorphan oral clearance in extensive metabolizers. nih.gov In contrast, the ratio of the area under the concentration-time curve (AUC) of dextromethorphan to dextrorphan showed a high correlation with oral clearance. nih.govresearchgate.net

The administration of a potent CYP2D6 inhibitor, such as quinidine (B1679956), can induce a "phenocopy" of a poor metabolizer state in individuals who are genotypically extensive metabolizers. researchgate.netnih.gov Pretreatment with quinidine significantly suppresses the formation of dextrorphan and elevates the plasma concentrations of dextromethorphan. researchgate.net This demonstrates the profound impact of CYP2D6 activity on the metabolic ratio.

Data from Pharmacokinetic Studies

The following tables summarize data from various pharmacokinetic studies, illustrating the differences in the dextromethorphan/dextrorphan metabolic ratio and related parameters among different CYP2D6 metabolizer phenotypes.

Table 1: Plasma Pharmacokinetic Parameters of Dextromethorphan (DM) and Dextrorphan (DOR) by CYP2D6 Phenotype
ParameterExtensive Metabolizers (EM)Poor Metabolizers (PM)EMs with Quinidine (CYP2D6 Inhibition)Reference
DM Plasma ConcentrationNot detectableMajor component in plasmaSignificantly elevated researchgate.net
DOR Plasma ConcentrationMajor metabolites are conjugated DOR5- to 10-fold less than DMFormation significantly suppressed researchgate.net
DM Half-life (t1/2)Not applicable (rapidly cleared)29.5 hours16.4 hours researchgate.net
Plasma DM/DOR AUC(96) Ratio (Median)0.02Not reported in this study0.44 nih.gov
Table 2: Urinary Metabolic Ratios for CYP2D6 Phenotyping
ParameterValuePhenotype IndicatedReference
Urinary DM/DOR Molar Ratio Threshold>0.3Poor Metabolizer (PM) documentsdelivered.comclinpgx.org
Urinary DM/DOR Ratio for EM vs. IMAntimode of 0.02 to delineateExtensive vs. Intermediate Metabolizers nih.gov
Table 3: Correlation of Metabolic Ratios with Pharmacokinetic Parameters in Extensive Metabolizers
Correlated ParametersCorrelation Coefficient (r)Significance (p-value)Reference
Urinary Metabolic Ratio and DM Oral Clearance0.240.04 nih.gov
DM/DOR AUC Ratio and DM Oral Clearance0.840.005 nih.gov
3-hour Serum DM/DOR Ratio and DM Oral Clearance0.600.003 nih.gov
4-hour Serum DM/DOR Ratio and DM Oral Clearance0.72<0.001 nih.gov
8-hour Serum DM/DOR Ratio and DM Oral Clearance0.74<0.001 nih.gov

Structure Activity Relationship Studies Centered on the 3 Methoxy Morphinan Scaffold

Impact of the C3-Methoxy Substitution on Receptor Affinity and Selectivity

In some instances, the 3-methoxy group can be detrimental to potency compared to a 3-hydroxyl group. For example, in the 6-keto-N-methylmorphinan series, the 3-hydroxy analog is more potent than its 3-methoxy counterpart. This suggests that the hydrogen-bonding capability of the hydroxyl group may be crucial for optimal interaction with the receptor in this specific scaffold.

Conversely, in other chemical contexts, a 3-methoxy group can be well-tolerated or even advantageous. For instance, in a series of 3-benzylaminomorphinan derivatives, a methoxy (B1213986) substitution on the benzyl (B1604629) ring was found to restore subnanomolar binding affinity at the MOR. This indicates that the electronic and steric properties of the methoxy group can contribute favorably to receptor binding, potentially by influencing the conformation of the ligand or its interaction with specific residues in the receptor's binding pocket.

Furthermore, 3-methoxymorphinan, the N-demethylated metabolite of dextromethorphan (B48470), has been reported to be largely pharmacologically inactive at opioid receptors, reinforcing the idea that the nature of the substituent at both the C3 and N17 positions is critical for opioid activity. researchgate.net

Table 1: Influence of C3-Substitution on Opioid Receptor Binding Affinity (Ki, nM)
Compound/SeriesC3-Substituentµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)
6-Keto-N-methylmorphinan Analog-OHMore Potent--
6-Keto-N-methylmorphinan Analog-OCH3Less Potent--
Dextromethorphan-OCH3Low AffinityLow AffinityLow Affinity
Dextrorphan (B195859)-OHModerate AffinityModerate AffinityModerate Affinity

Influence of the 4,5α-Epoxy Bridge on Pharmacological Profiles

The 4,5α-epoxy bridge, which forms the E-ring in many morphinan (B1239233) derivatives, is a key structural feature that significantly influences their pharmacological profiles. This ether linkage rigidifies the molecule and is believed to orient the C3-hydroxyl or methoxy group in a conformation that is favorable for receptor binding. The removal of this bridge results in a class of compounds known as morphinans, which often exhibit distinct receptor binding and functional activities compared to their 4,5α-epoxymorphinan counterparts.

Studies have suggested that the 4,5-epoxy ring is a critical structure that interacts with an accessory binding site on the opioid receptor. plos.org Its removal can lead to a notable change in pharmacology. For instance, the elimination of the 4,5-epoxy bridge from naltrindole, a potent and selective δ-opioid receptor (DOR) antagonist, along with other modifications, resulted in a compound with partial agonist activity at the DOR. This demonstrates that the presence of the epoxy bridge can be a determining factor in whether a ligand acts as an antagonist or an agonist.

The process of synthetically opening the 4,5-epoxy ring has been explored as a strategy to create novel opioid ligands with altered properties. These "morphinones" lacking the E-ring have been shown to possess unique pharmacological and biological characteristics. nih.gov For example, in a series of N-methylmorphinans, the opening of the 4,5-oxygen bridge and the introduction of a 6-cyano group led to ligands with high affinity for the µ-opioid receptor (MOR) and reduced affinity for the DOR and κ-opioid receptor (KOR). researchgate.net

Stereochemical Determinants of Activity and Receptor Binding

The stereochemistry of the morphinan scaffold is a fundamental determinant of its interaction with opioid receptors. The multiple chiral centers within the morphinan structure give rise to enantiomers that can have dramatically different pharmacological properties. This is starkly illustrated by the enantiomeric pair of 3-methoxy-17-methylmorphinan: dextromethorphan and levomethorphan.

Dextromethorphan, the (+)-isomer, is widely known as a non-narcotic cough suppressant. nrfhh.com It has very low affinity for opioid receptors and its primary mechanisms of action are as an antagonist of the N-methyl-D-aspartate (NMDA) receptor and an agonist of the sigma-1 receptor. nrfhh.com In contrast, its (-)-isomer, levomethorphan, is a potent opioid analgesic. plos.org Levomethorphan acts as a prodrug to levorphanol, a powerful opioid agonist at µ, δ, and κ receptors. plos.org This profound difference in activity between the two enantiomers underscores the high degree of stereoselectivity of opioid receptors.

This principle of stereoselectivity extends to other morphinan derivatives. Generally, the levorotatory isomers exhibit significantly higher affinity for opioid receptors compared to their dextrorotatory counterparts. For instance, in a series of levo- and dextromorphinan pairs, the levo isomers consistently displayed higher affinities for the µ, κ, and δ opioid receptors. The dextro isomers, on the other hand, often showed lower affinity for opioid receptors but in some cases, higher affinity for NMDA and sigma receptors.

Table 2: Stereoselectivity of 3-Methoxy-17-methylmorphinan at Opioid Receptors
CompoundStereoisomerPrimary Pharmacological Activityµ-Opioid Receptor Affinity
Dextromethorphan(+)-isomerAntitussive, NMDA antagonist, Sigma-1 agonistVery Low
Levomethorphan(-)-isomerOpioid AnalgesicHigh

Role of N17 Substitutions in Modulating Opioid Receptor Activity and Analgesic Potency

The substituent at the N17 position of the morphinan scaffold plays a pivotal role in determining the pharmacological nature of the ligand, often acting as a "molecular switch" that can modulate activity from agonism to antagonism. In the context of the 3-methoxy-morphinan series, variations at this position have profound effects on receptor affinity, selectivity, and intrinsic efficacy.

The prototypical N-methyl group, as found in many natural and semi-synthetic opioids, is generally associated with potent agonist activity at the µ-opioid receptor (MOR). However, replacing the N-methyl group with larger alkyl or aralkyl substituents can significantly alter the pharmacological profile. A notable example is the substitution with an N-phenethyl group. This modification has been shown to enhance MOR binding affinity and agonist potency in several morphinan series. u-szeged.hu In the case of 14-methoxy-N-methylmorphinan-6-ones, the introduction of an N-phenethyl group converts these selective MOR ligands into dual MOR/δ-opioid receptor (DOR) agonists. mdpi.com This suggests that the N-phenethyl moiety may interact with an additional sub-pocket within the receptor, leading to an altered pharmacological profile.

Conversely, the introduction of smaller, unsaturated alkyl groups such as N-allyl or N-cyclopropylmethyl often leads to a shift from agonist to partial agonist or antagonist activity. This is a well-established principle in opioid chemistry, exemplified by the development of opioid antagonists like naloxone (B1662785) and naltrexone, which bear N-allyl and N-cyclopropylmethyl groups, respectively. However, this is not an immutable rule. In certain molecular contexts, such as in some 14-O-phenylpropyl-substituted morphinans, N-cyclopropylmethyl and N-allyl derivatives have been found to retain full agonist activity. This highlights the complex interplay between different parts of the morphinan molecule in determining the ultimate pharmacological effect.

The nature of the N17 substituent also influences the ligand's orientation within the receptor binding pocket. Molecular modeling studies have indicated that N-methyl and N-phenethyl substituted morphinans can adopt slightly different binding poses, which may account for their differing affinities and efficacies. vt.edu The basicity of the N17 nitrogen is also crucial, as it typically forms a key ionic interaction with a conserved aspartate residue in the opioid receptor.

Table 3: Influence of N17-Substitution on Pharmacological Activity in Morphinans
N17-SubstituentGeneral Pharmacological Profile
-CH3 (Methyl)µ-Opioid Agonist
-CH2CH2Ph (Phenethyl)Potent µ-Opioid Agonist, potential for dual MOR/DOR agonism
-CH2CH=CH2 (Allyl)Partial Agonist or Antagonist
-CH2-c-Pr (Cyclopropylmethyl)Partial Agonist or Antagonist

Effects of Substitutions at C6 and C14 on Ligand-Receptor Interactions and Efficacy

Modifications at the C6 and C14 positions of the morphinan C-ring provide another avenue for fine-tuning the pharmacological properties of 3-methoxy-morphinan derivatives. These positions are highly amenable to chemical alteration, and substitutions at these sites can significantly impact receptor affinity, selectivity, and intrinsic activity.

C14-Substitutions: The introduction of a substituent at the C14 position, which is unsubstituted in morphine, can have a dramatic effect on the pharmacological profile. A hydroxyl group at C14, for instance, is a common feature in many potent opioid agonists and antagonists. In the 3-methoxy-morphinan series, the introduction of a 14-alkoxy group, such as a methoxy or a larger arylalkoxy group, has been shown to substantially increase both binding affinity and analgesic potency. nrfhh.com For example, 14-methoxymorphinan-6-ones exhibit significantly higher potency compared to their 14-hydroxy analogs. nrfhh.com

The nature of the C14-substituent can also modulate the functional activity of the ligand in concert with the N17-substituent. In some series, the presence of a C14-alkoxy group can lead to a shift in pharmacology, such as converting a pure antagonist into a µ-opioid receptor (MOR) agonist/δ-opioid receptor (DOR) antagonist. plos.org This suggests that the C14-substituent can influence the conformational state of the receptor upon ligand binding.

C6-Substitutions: The C6 position is also a key site for modification. A carbonyl group at C6 (a 6-keto derivative) is a common structural feature in many clinically used opioids, such as oxycodone and hydromorphone. In N-phenethyl derivatives of morphinans, a C6-carbonyl group has been found to be preferable to a C6-hydroxyl group for enhancing MOR affinity and agonist potency. nih.gov

The stereochemistry at the C6 position is also critical. Studies have shown that the configuration of a substituent at C6 (α vs. β) can be a determining factor in whether a compound behaves as an agonist or an antagonist. vt.edu This highlights the sensitivity of the receptor to the precise three-dimensional shape of the ligand in this region. The removal of any oxygenated function at C6 (a 6-deoxy derivative) can also lead to potent analgesics, such as desomorphine.

Table 4: General Effects of C6 and C14 Substitutions on Morphinan Activity
PositionSubstituentGeneral Effect on Activity
C14-OHOften enhances potency
C14-OCH3Can significantly increase potency compared to -OH
C14-O-ArylalkylCan lead to very high potency and altered selectivity
C6=O (Keto)Often associated with high potency; can be preferable to -OH
C6-OH (α vs. β)Stereochemistry can determine agonist vs. antagonist activity

Three-Dimensional Molecular Geometry and Conformational Analysis in Ligand-Receptor Binding

The three-dimensional (3D) geometry of 3-methoxy-morphinan derivatives is a crucial factor governing their interaction with opioid receptors. The rigid, polycyclic structure of the morphinan scaffold results in a distinct T-shaped conformation, which is widely considered to be the bioactive conformation for high-affinity binding. This T-shape arises from the perpendicular arrangement of the A/B/C rings and the D (piperidine) ring.

Computational studies, including molecular docking and molecular dynamics (MD) simulations, have provided valuable insights into the binding modes of morphinan ligands within the opioid receptor's binding pocket. plos.org These studies have identified key interactions that anchor the ligand to the receptor. For 3-methoxy-morphinan derivatives, as with other morphinans, a conserved ionic interaction between the protonated nitrogen at N17 and a highly conserved aspartate residue (Asp147 in the µ-opioid receptor) is of paramount importance. nii.ac.jp

The C3-methoxy group, while not capable of the same hydrogen bonding as a hydroxyl group, can still participate in favorable interactions within the binding pocket. Molecular modeling studies of some 3-methoxy-morphinan derivatives have suggested that the methoxy group plays an essential role as a pharmacophore, and that the 4,5α-epoxy ring helps to correctly orient substituents for optimal binding.

Conformational analysis of different 3-methoxy-morphinan derivatives has revealed that subtle changes in the molecular structure can lead to significant alterations in the preferred conformation and, consequently, in the binding orientation. For example, the nature of the N17 substituent can influence the positioning of the entire molecule within the binding site. MD simulations have shown that agonists can induce conformational changes in the receptor, such as a shift in the position of transmembrane helices, which is believed to be an early event in receptor activation. plos.org The rigidity of the morphinan scaffold, conferred in part by the 4,5α-epoxy bridge, is thought to be important for maintaining the necessary geometry for these productive interactions to occur.

Analytical Methodologies in Morphinan, 3 Methoxy Research

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in the analysis of "Morphinan, 3-methoxy-," offering high resolution and sensitivity for separating the target compound from impurities and related substances. mdpi.com Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase and a polar mobile phase to achieve separation based on hydrophobicity. researchgate.net

The purity of "Morphinan, 3-methoxy-" is critical, as even structurally similar impurities can have significantly different pharmacological profiles. HPLC methods are developed to separate the main compound from potential impurities, which may include precursors, by-products from synthesis, or degradation products. tubitak.gov.tr Method optimization involves adjusting parameters such as mobile phase composition (e.g., the ratio of methanol (B129727) or acetonitrile (B52724) to a buffered aqueous solution), pH, column temperature, and flow rate to achieve optimal resolution between peaks. tubitak.gov.tr Diode-Array Detection (DAD) or UV detection is frequently used, as the aromatic ring in the morphinan (B1239233) structure provides a chromophore for UV absorbance. waters.com

For determining enantiomeric excess, chiral HPLC is the method of choice. Since "Morphinan, 3-methoxy-" possesses chiral centers, its biological activity can be highly dependent on its stereochemistry. Chiral stationary phases (CSPs) are used to differentiate between enantiomers, allowing for their separation and quantification. This is crucial for ensuring the stereochemical purity of the compound.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis of Morphinan, 3-methoxy-

ParameterConditionPurpose
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)Provides separation based on hydrophobicity.
Mobile Phase Gradient of Methanol and 5 mM Ammonium (B1175870) Formate (pH adjusted)Elutes compounds from the column with varying polarity. tubitak.gov.tr
Flow Rate 1.0 mL/minControls the speed of the mobile phase and analysis time.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV/DAD at ~280 nmQuantifies compounds with UV chromophores. waters.com
Injection Vol. 10 µLStandardized volume of sample introduced for analysis.

Mass Spectrometry for Structural Elucidation and Metabolite Identification

Mass Spectrometry (MS) is an indispensable tool for the structural analysis of "Morphinan, 3-methoxy-." It provides precise mass-to-charge ratio (m/z) data, which allows for the determination of the compound's molecular weight and elemental formula. nist.govnih.gov When coupled with liquid chromatography (LC-MS), it becomes a powerful technique for separating complex mixtures and identifying individual components. taylorandfrancis.com

For structural elucidation, high-resolution mass spectrometry (HRMS) is used to obtain an accurate mass measurement, which helps in assigning a unique molecular formula. nih.gov Tandem mass spectrometry (MS/MS or MSn) is employed to further probe the structure. escholarship.org In this technique, the molecular ion of "Morphinan, 3-methoxy-" is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. The resulting fragmentation pattern serves as a structural fingerprint, providing valuable information about the connectivity of atoms and the positions of functional groups within the molecule. tubitak.gov.tr

This technique is also paramount for metabolite identification. When "Morphinan, 3-methoxy-" is introduced into a biological system, it can be metabolized into various other compounds. By comparing the mass spectra of samples from before and after metabolic processing, researchers can identify potential metabolites. The fragmentation patterns of these metabolites can then be analyzed to determine how the parent structure was modified (e.g., through demethylation, hydroxylation, or glucuronidation). taylorandfrancis.comescholarship.org

Table 2: Predicted Mass Spectrometry Data for Morphinan, 3-methoxy-

ParameterValue/InformationSignificance
Chemical Formula C₁₇H₂₃NO nist.govDefines the elemental composition.
Molecular Weight 257.37 g/mol nist.govThe mass of one mole of the compound.
[M+H]⁺ Ion (m/z) ~258.1852The protonated molecular ion observed in positive mode ESI-MS, used for accurate mass measurement.
Key Fragments Analysis of the fragmentation pattern reveals the core morphinan structure.Helps confirm the identity and structure by breaking the molecule into known substructures.

Chromatographic Techniques for Quantitative Analysis in Biological Samples

Determining the concentration of "Morphinan, 3-methoxy-" in biological samples like plasma, urine, or tissue is essential for pharmacokinetic and metabolic studies. nih.gov Chromatographic techniques, particularly liquid chromatography coupled with mass spectrometry (LC-MS/MS), are the methods of choice for this purpose due to their high sensitivity and specificity. nih.govlongdom.org

The process begins with sample preparation, which is a critical step to remove interfering substances from the complex biological matrix. longdom.org This often involves techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.gov An internal standard—a compound structurally similar to the analyte but with a different mass—is typically added at the beginning of the sample preparation process to correct for variations in extraction efficiency and instrument response. nih.gov

Following extraction, the sample is analyzed by LC-MS/MS. The HPLC component separates "Morphinan, 3-methoxy-" from other endogenous compounds and potential metabolites. nih.gov The sample then enters the mass spectrometer, where a specific precursor-to-product ion transition is monitored using Multiple Reaction Monitoring (MRM). This highly selective detection method allows for accurate quantification even at very low concentrations, by filtering out noise from the complex sample matrix. nih.gov A calibration curve is constructed using standards of known concentrations to determine the amount of the analyte in the unknown samples. longdom.org Thin-layer chromatography (TLC) combined with densitometry can also serve as a rapid and cost-effective screening method for qualitative and quantitative analysis in various samples. jpmed.ir

Table 3: General Protocol for LC-MS/MS Quantitative Analysis

StepDescriptionRationale
1. Sample Prep Solid-Phase Extraction (SPE) of plasma sample. nih.govRemoves proteins and other interferences.
2. Chromatography Reversed-phase HPLC separation.Isolates the analyte from other components. nih.gov
3. Ionization Electrospray Ionization (ESI) in positive mode.Creates charged ions for MS analysis.
4. Detection Tandem MS (MS/MS) using Multiple Reaction Monitoring (MRM).Provides high specificity and sensitivity for quantification. nih.gov
5. Quantification Comparison of analyte peak area to that of an internal standard and a calibration curve.Ensures accurate and precise measurement of concentration. longdom.org

Spectroscopic Characterization (e.g., NMR, IR, UV) for Structural Confirmation

While mass spectrometry provides information on mass and fragmentation, spectroscopic techniques are used to confirm the detailed three-dimensional structure and bonding of "Morphinan, 3-methoxy-." slideshare.net

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for unambiguous structure elucidation of organic molecules. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides analogous information for the carbon atoms in the molecule. researchgate.net Advanced 2D NMR techniques (like COSY, HSQC, and HMBC) are used to establish the connectivity between protons and carbons, allowing for a complete and definitive assignment of the entire molecular structure.

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The bonds within "Morphinan, 3-methoxy-" will absorb infrared radiation at specific frequencies, causing them to vibrate. For example, IR spectroscopy can confirm the presence of C-H bonds (aliphatic and aromatic), the C-O-C ether linkage of the methoxy (B1213986) group, and the N-H bond of the secondary amine. slideshare.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The absorption of UV light is primarily due to the presence of the aromatic ring in the morphinan structure. The wavelength of maximum absorbance (λmax) can be used to confirm the presence of this chromophore and can also be useful for quantitative analysis in simpler, non-biological samples. researchgate.net

Table 4: Expected Spectroscopic Data for Morphinan, 3-methoxy-

TechniqueObservationInterpretation
¹H NMR Signals in aromatic (~6.5-7.0 ppm), aliphatic (~1.0-3.5 ppm), and methoxy (~3.8 ppm) regions.Confirms the presence and environment of different protons in the molecule.
¹³C NMR Signals corresponding to aromatic, aliphatic, and methoxy carbons. researchgate.netReveals the carbon skeleton of the molecule.
IR Absorptions for C-H (aromatic/aliphatic), C-O (ether), and N-H bonds.Identifies the key functional groups present.
UV-Vis Absorbance maximum (λmax) around 280 nm.Confirms the presence of the substituted benzene (B151609) ring chromophore.

Future Directions and Emerging Research Avenues for Morphinan, 3 Methoxy

Development of Novel Therapeutic Agents based on the Morphinan (B1239233), 3-methoxy- Scaffold

The structural backbone of Morphinan, 3-methoxy-, exemplified by dextromethorphan (B48470), offers a versatile platform for the design of new therapeutic agents. Researchers are actively exploring modifications to this scaffold to enhance desired activities, improve pharmacokinetic profiles, and reduce off-target effects.

One promising area of development involves the synthesis of fluorinated analogs of dextromethorphan. The introduction of fluorine can strategically block metabolic pathways, such as the O-dealkylation that leads to the formation of psychoactive metabolites like dextrorphan (B195859). digitellinc.com This approach aims to create compounds with improved pharmacokinetic properties and increased central nervous system (CNS) exposure, while also enhancing selectivity for specific targets like monoamine transporters, which are relevant for treating depression and anxiety disorders. digitellinc.com

Furthermore, the core morphinan structure is being utilized to generate libraries of new compounds with diverse biological activities. For instance, targeted N-alkylation of nor-dextromethorphan has produced a series of analogs with significant antiplasmodial activity. mdpi.com One such derivative, N-2′-pyrrolylmethyl-nor-DXM, has demonstrated superior inhibitory potency against Plasmodium falciparum liver and blood stages compared to the natural hit compound, tazopsine. mdpi.com This highlights the potential of the Morphinan, 3-methoxy- scaffold in developing treatments for infectious diseases like malaria.

The development of novel analogs also extends to exploring their potential in treating a variety of neurological and neuropsychiatric conditions. The combination drug dextromethorphan/quinidine (B1679956), for example, is being investigated for its efficacy in managing agitation associated with Alzheimer's disease. wikipedia.org These research efforts underscore the adaptability of the Morphinan, 3-methoxy- scaffold for creating a new generation of therapeutics targeting a wide range of diseases.

Table 1: Examples of Novel Therapeutic Agents Based on the Morphinan, 3-methoxy- Scaffold

Derivative/AnalogTherapeutic Target/IndicationKey Research Finding
Fluorinated Dextromethorphan AnalogsDepression, AnxietyMinimized metabolic degradation, increased CNS exposure, and improved selectivity for monoamine transporters. digitellinc.com
N-2′-pyrrolylmethyl-nor-DXMMalariaShowed a 2- to 36-fold superior inhibitory potency against P. falciparum liver and blood stages compared to tazopsine. mdpi.com
Dextromethorphan/Quinidine (AVP-923)Agitation in Alzheimer's DiseaseUnder investigation for the treatment of various neurological and neuropsychiatric conditions. wikipedia.org

Investigation of Non-Opioid Receptor Mediated Effects

A significant thrust of current research is the elucidation of the non-opioid receptor mediated effects of Morphinan, 3-methoxy- and its derivatives. While structurally related to opioids, compounds like dextromethorphan exhibit a pharmacological profile that is largely independent of opioid receptors. nus.edu.sgdroracle.ai

The primary non-opioid mechanism of action for dextromethorphan is its role as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. nus.edu.sgyoutube.com This action is believed to be central to its neuroprotective and potential antidepressant effects. researchgate.net High doses of dextromethorphan can produce dissociative anesthetic-like effects, similar to other NMDA receptor antagonists like ketamine and phencyclidine (PCP). nus.edu.sg The active metabolite of dextromethorphan, dextrorphan, also contributes to this NMDA receptor antagonism. nus.edu.sg

In addition to NMDA receptor antagonism, dextromethorphan and its analogs are known to be agonists at the sigma-1 receptor. youtube.comnih.gov This interaction may also contribute to its therapeutic effects, including its potential antidepressant activity. researchgate.net The multifaceted receptor profile of these compounds presents a complex but promising area for further investigation.

Interestingly, Morphinan, 3-methoxy- itself has been shown to produce local anesthetic effects. wikipedia.org Studies have demonstrated that it can induce a dose-related spinal blockade of motor function and nociception, an effect also observed with its metabolites, dextromethorphan and dextrorphan. nih.gov This suggests a mechanism of action that may involve the blockade of ion channels, similar to conventional local anesthetics.

Table 2: Investigated Non-Opioid Receptor Mediated Effects of Morphinan, 3-methoxy- and its Derivatives

CompoundNon-Opioid Target/EffectImplication
DextromethorphanNMDA Receptor AntagonismNeuroprotection, potential antidepressant effects, dissociative effects at high doses. nus.edu.sgresearchgate.net
DextromethorphanSigma-1 Receptor AgonismPotential contribution to antidepressant and other therapeutic effects. youtube.comresearchgate.net
Morphinan, 3-methoxy-Local Anesthetic EffectPotential for development as a local anesthetic. wikipedia.orgnih.gov

Advanced Computational Modeling and Drug Design

The design and development of novel therapeutic agents based on the Morphinan, 3-methoxy- scaffold are increasingly being driven by advanced computational modeling techniques. researchgate.nettaylorandfrancis.com These in silico approaches allow for the rational design of molecules with desired properties, accelerating the drug discovery process and reducing the need for extensive and costly experimental screening. researchgate.net

Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two key computational strategies being employed. taylorandfrancis.com SBDD relies on the three-dimensional structure of the target receptor to design molecules that fit precisely into the binding site, while LBDD uses the properties of known active ligands to guide the design of new compounds.

A practical application of these methods is the computational design of fluorinated dextromethorphan analogs. digitellinc.com By modeling the interaction of these analogs with metabolic enzymes, researchers can predict which modifications will be most effective at preventing the formation of psychoactive metabolites. Similarly, computational studies have been used to design morphine derivatives with altered pKa values to achieve preferential binding in the acidic environment of inflamed tissues, thereby reducing systemic side effects. nih.gov

Molecular docking and dynamics simulations are powerful tools within this domain, providing insights into the binding affinity and conformational changes of ligand-receptor complexes. researchgate.net These computational methods are instrumental in identifying promising lead compounds and optimizing their interactions with their biological targets. The integration of machine learning and artificial intelligence is further enhancing the predictive power of these models, enabling the rapid screening of vast chemical libraries and the prediction of a wide range of molecular properties. taylorandfrancis.com

Exploration of Morphinan, 3-methoxy- in Polypharmacy and Combination Therapies

The unique pharmacological profile of Morphinan, 3-methoxy- derivatives, particularly dextromethorphan, makes them attractive candidates for use in polypharmacy and combination therapies. This approach aims to achieve synergistic therapeutic effects, target multiple pathological pathways, or mitigate the side effects of other medications.

A landmark example of this strategy is the FDA-approved combination of dextromethorphan and bupropion (B1668061) (Auvelity) for the treatment of major depressive disorder (MDD). nih.govwikipedia.org Bupropion, an antidepressant, also acts as an inhibitor of the CYP2D6 enzyme, which is responsible for the rapid metabolism of dextromethorphan. nih.gov By inhibiting this enzyme, bupropion increases the bioavailability of dextromethorphan, allowing it to exert its therapeutic effects on the NMDA and sigma-1 receptors. nih.gov This combination has demonstrated a rapid onset of antidepressant action, often within the first week of treatment. healthline.com

The potential of dextromethorphan in combination therapies extends beyond depression. Studies have investigated its use in conjunction with opioids for pain management. The rationale is that by antagonizing NMDA receptors, dextromethorphan may prevent or reduce the development of tolerance to opioid analgesia. nih.govnih.gov While some studies have shown that dextromethorphan can potentiate the antinociceptive effects of certain μ-opioid agonists like morphine, the results have been variable and may be influenced by pharmacokinetic interactions. nih.gov

Furthermore, the combination of dextromethorphan with memantine (B1676192) has been explored as an adjunctive treatment for bipolar disorder, showing significant improvement in depressive symptoms. healthline.com The combination of dextromethorphan with quinidine is also being investigated for various neurological conditions. wikipedia.org These examples highlight a growing trend towards leveraging the unique properties of Morphinan, 3-methoxy- derivatives in combination with other drugs to address complex diseases.

Table 3: Exploration of Morphinan, 3-methoxy- in Combination Therapies

CombinationTherapeutic IndicationMechanism of Interaction/Rationale
Dextromethorphan/BupropionMajor Depressive DisorderBupropion inhibits CYP2D6, increasing dextromethorphan's bioavailability and allowing it to act on NMDA and sigma-1 receptors. nih.govwikipedia.org
Dextromethorphan/Opioids (e.g., Morphine)Pain ManagementNMDA receptor antagonism by dextromethorphan may prevent or reduce tolerance to opioid analgesia. nih.govnih.gov
Dextromethorphan/MemantineBipolar DisorderAdjunctive therapy to improve depressive symptoms. healthline.com
Dextromethorphan/QuinidineNeurological ConditionsUnder investigation for various indications, including agitation in Alzheimer's disease. wikipedia.org

Q & A

Basic Research Questions

Q. What are the key structural and functional distinctions between 3-methoxy-morphinan and morphine?

  • Methodological Answer : The primary distinction lies in the absence of the ether linkage in the morphinan backbone compared to morphine. Computational modeling (e.g., conformational analysis and alignment studies) and X-ray crystallography are critical for verifying structural differences. For example, morphinan retains the core morphine structure but lacks the oxygen bridge, which alters receptor binding dynamics . Comparative NMR spectroscopy can further validate substituent positions, such as the 3-methoxy group’s spatial orientation .

Q. Which analytical techniques are essential for characterizing 3-methoxy-morphinan purity and structure?

  • Methodological Answer :

  • Chromatography : HPLC (≥98% purity threshold) to assess purity .
  • Spectroscopy : NMR (1H/13C) to confirm the methoxy group’s position and aromatic proton environments .
  • Crystallography : Single-crystal X-ray diffraction for absolute stereochemical confirmation .
  • Identity Tests : Adapt morphine-derived protocols (e.g., ferric chloride tests for phenolic groups, modified for methoxy interactions) .

Q. What safety protocols are recommended for handling 3-methoxy-morphinan in laboratory settings?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Install fume hoods or closed systems to avoid inhalation .
  • Waste Management : Segregate chemical waste and collaborate with certified disposal agencies to mitigate environmental risks .

Advanced Research Questions

Q. How can synthesis routes for 3-methoxy-morphinan be optimized to enhance yield and scalability?

  • Methodological Answer :

  • Catalyst Screening : Test palladium or nickel catalysts for reductive amination steps, monitoring progress via TLC .
  • Solvent Optimization : Compare polar aprotic solvents (e.g., THF, DMF) for intermediate stability .
  • Purification : Use gradient column chromatography or recrystallization to isolate high-purity product .
  • Example Table :
StepParameterOptimization StrategyReference
1CatalystPd/C vs. Raney Ni
2SolventTHF vs. DMF

Q. How can computational modeling resolve contradictions in 3-methoxy-morphinan’s receptor binding data?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock to simulate interactions with µ-opioid receptors, adjusting protonation states of key residues (e.g., Asp147) .
  • Conformational Analysis : Compare low-energy conformers of active vs. inactive enantiomers to identify pharmacophoric motifs .
  • Data Validation : Cross-reference in vitro binding assays (e.g., competitive displacement with radiolabeled naloxone) to reconcile computational predictions .

Q. What strategies address variability in 3-methoxy-morphinan’s pharmacokinetic data across preclinical models?

  • Methodological Answer :

  • Model Selection : Compare rodent vs. non-rodent metabolism using microsomal stability assays .
  • Dose Optimization : Conduct ascending-dose studies to identify saturation thresholds in CYP450-mediated oxidation .
  • Analytical Consistency : Standardize LC-MS/MS protocols for plasma concentration measurements across labs .

Regulatory and Ethical Considerations

Q. What regulatory frameworks govern 3-methoxy-morphinan’s use in preclinical research?

  • Methodological Answer :

  • ICH Guidelines : Adhere to International Council for Harmonisation standards for trial design, including GLP-compliant toxicity studies .
  • Documentation : Maintain detailed records of synthesis batches, purity certificates, and adverse event reports for regulatory audits .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on 3-methoxy-morphinan’s efficacy in pain models?

  • Methodological Answer :

  • Assay Variability : Replicate studies using standardized pain models (e.g., tail-flick vs. von Frey filament tests) .
  • Receptor Specificity : Perform knockout mouse studies to isolate µ-opioid vs. δ-opioid receptor contributions .
  • Meta-Analysis : Pool data from multiple labs using Bayesian statistics to identify consensus efficacy thresholds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.